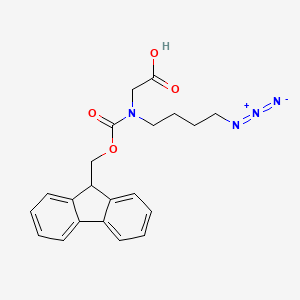

Fmoc-Abg(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWAOXCPEFZRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Abg(N3)-OH chemical structure and properties

An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine

Nomenclature Note: The compound referred to as "Fmoc-Abg(N3)-OH" is understood to be a non-standard nomenclature for Fmoc-4-azido-L-phenylalanine. This guide pertains to the latter, a widely used reagent in chemical biology and drug discovery.

Fmoc-4-azido-L-phenylalanine is a pivotal synthetic amino acid derivative utilized extensively in peptide synthesis and bioconjugation.[1] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is stable during peptide chain elongation but readily cleaved under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).[1] The defining feature of this compound is the azido group (-N3) on the phenyl ring, which serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient labeling of peptides and proteins with a wide array of molecules, such as fluorescent dyes, imaging agents, or drug payloads.[1]

Chemical Structure and Properties

The chemical structure of Fmoc-4-azido-L-phenylalanine is provided below, followed by a table summarizing its key quantitative properties.

Caption: Chemical structure of Fmoc-4-azido-L-phenylalanine.

Table 1: Chemical and Physical Properties of Fmoc-4-azido-L-phenylalanine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-azidophenyl)propanoic acid | |

| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | [1] |

| CAS Number | 163217-43-4 | [1] |

| Molecular Formula | C24H20N4O4 | [1] |

| Molecular Weight | 428.44 g/mol | [2] |

| Appearance | Off-white to brownish powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Experimental Protocols

Synthesis of Fmoc-4-azido-L-phenylalanine

The synthesis of Fmoc-4-azido-L-phenylalanine is typically achieved in a two-stage process. First, the unprotected 4-azido-L-phenylalanine is synthesized from L-phenylalanine. This is followed by the protection of the alpha-amino group with an Fmoc moiety. The following protocol is based on the chromatography-free synthesis of 4-azido-L-phenylalanine reported by Richardson, M. et al. in The Journal of Organic Chemistry (2018), followed by a standard Fmoc-protection procedure.

Stage 1: Synthesis of 4-azido-L-phenylalanine

This stage involves the iodination of L-phenylalanine followed by an Ullman-like azidation reaction.

Materials:

-

L-phenylalanine

-

Acetic acid

-

Sulfuric acid

-

Iodine monochloride (ICl)

-

Sodium azide (NaN3)

-

Copper(I) iodide (CuI)

-

Sodium ascorbate

-

L-proline

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Protocol:

-

Iodination: L-phenylalanine is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled, and iodine monochloride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, and the product, 4-iodo-L-phenylalanine, is precipitated by adjusting the pH and collected by filtration.

-

Azidation: The 4-iodo-L-phenylalanine is suspended in a mixture of water and an organic solvent. Sodium azide, copper(I) iodide, sodium ascorbate, and L-proline are added. The mixture is heated under an inert atmosphere. Upon completion, the pH is adjusted to precipitate the crude 4-azido-L-phenylalanine, which is then purified by recrystallization.

Stage 2: Fmoc Protection of 4-azido-L-phenylalanine

Materials:

-

4-azido-L-phenylalanine

-

9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

Protocol:

-

4-azido-L-phenylalanine is dissolved in an aqueous solution of sodium bicarbonate and dioxane.

-

Fmoc-OSu is added to the solution, and the reaction is stirred at room temperature overnight.

-

The reaction mixture is acidified with HCl and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-4-azido-L-phenylalanine as a solid.

Caption: Synthetic workflow for Fmoc-4-azido-L-phenylalanine.

Applications in Signaling Pathways and Drug Development

Fmoc-4-azido-L-phenylalanine is not directly involved in endogenous signaling pathways. Its utility lies in its application as a tool to study these pathways and in the development of targeted therapeutics. Once incorporated into a peptide or protein, the azido group allows for the attachment of various functionalities through bioorthogonal chemistry.

Example Application: Peptide Labeling via Click Chemistry

A common application is the labeling of a synthetic peptide with a fluorescent probe to track its localization and interaction within a biological system.

-

SPPS: Fmoc-4-azido-L-phenylalanine is incorporated at a specific site in a peptide sequence during solid-phase peptide synthesis.

-

Deprotection and Cleavage: The completed peptide is deprotected and cleaved from the resin.

-

Click Reaction: The azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the dye to the peptide.

Caption: Workflow for peptide labeling using Fmoc-4-azido-L-phenylalanine.

References

The Pivotal Role of the Azide Group in Fmoc-N-(4-azidobutyl)glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities and applications of Fmoc-N-(4-azidobutyl)glycine, a specialized amino acid derivative integral to modern peptide chemistry and drug development. The strategic incorporation of an azide (N₃) group within this molecule provides a powerful and versatile tool for chemical biology, enabling a wide array of bioorthogonal modifications. This document will delve into the synthesis, experimental protocols, and the profound impact of the azide moiety on the utility of this compound.

Introduction: The Power of a Bioorthogonal Handle

Fmoc-N-(4-azidobutyl)glycine, abbreviated as Fmoc-Abg(N₃)-OH, is a non-canonical amino acid building block. Its structure features a standard glycine backbone, N-substituted with a butyl chain terminating in an azide group. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

The defining characteristic of this molecule is the azide group. The azide is a "bioorthogonal" functional group, meaning it is chemically inert to the vast majority of functional groups found within biological systems, such as amines, carboxylates, and thiols. This stability allows for highly specific chemical reactions to be performed in complex biological environments, including on the surface of or inside living cells, without interfering with native biochemical processes.

The primary utility of the azide group in Fmoc-Abg(N₃)-OH lies in its ability to participate in "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and mild reaction conditions. The two most prominent click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Azide Group in Action: Click Chemistry

The azide group serves as a versatile handle for a variety of chemical modifications, primarily through its participation in cycloaddition reactions with alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely used for bioconjugation, allowing for the attachment of various molecules, such as fluorescent dyes, imaging agents, or drug molecules, to a peptide containing an azide group.

The reaction is typically high-yielding and can be performed in a variety of solvents, including water.[1] The resulting triazole ring is chemically stable and serves as a robust linker.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide in the absence of a catalyst.[2] The release of ring strain drives the reaction forward, making it a rapid and efficient ligation method.

The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo studies.[3]

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving azido-peptides.

Table 1: Representative Yields for CuAAC Reactions with Azido-Peptides

| Peptide Sequence | Alkyne Partner | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |

| Azido-peptide | Propargyl-PEG | CuSO₄/NaAsc | TBTA | DMSO/H₂O | 4 | 69-72 | [4] |

| Azido-peptide | Alkyne-derivatized α-amino acid | CuSO₄ | TBTA | MeCN | 18 | 78 | [4] |

| Azido-peptide | Alkyne-TOCA analog | CuSO₄ (4 eq.) | NaAsc (4.4 eq.) | pH 5.0 | - | >98 | [4] |

| Azido-peptide | Alkyne-fluorophore | CuI | 2,6-lutidine/DIPEA | MeCN | 12 | 31-90 | [1] |

Table 2: Second-Order Rate Constants for SPAAC Reactions of Azido-Peptides

| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Novel Azido-Amino Acid | DBCO | 0.34 | HBS buffer, pH 7.4, 25°C | [5] |

| Novel Azido-Amino Acid | BCN | 0.28 | MeOD, 25°C | [5] |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS, pH 7 | [6] |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES, pH 7 | [6] |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.59 - 0.97 | DMEM | [6] |

Experimental Protocols

Synthesis of Fmoc-N-(4-azidobutyl)glycine

The synthesis of Fmoc-N-(4-azidobutyl)glycine can be achieved through a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below. This protocol is adapted from procedures for the synthesis of similar N-substituted glycine derivatives.

Workflow for Synthesis of Fmoc-N-(4-azidobutyl)glycine

Caption: Synthetic scheme for Fmoc-N-(4-azidobutyl)glycine.

Protocol:

-

Synthesis of N-(4-azidobutyl)glycine:

-

To a solution of 4-azido-1-butanamine in a suitable solvent (e.g., acetonitrile), add bromoacetic acid and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Purify the resulting N-(4-azidobutyl)glycine by appropriate methods, such as crystallization or column chromatography.

-

-

Fmoc Protection:

-

Dissolve N-(4-azidobutyl)glycine in a mixture of aqueous sodium bicarbonate and an organic solvent (e.g., dioxane).

-

Cool the solution in an ice bath and add Fmoc-succinimidyl carbonate (Fmoc-OSu) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to yield Fmoc-N-(4-azidobutyl)glycine as a solid.

-

Incorporation of Fmoc-N-(4-azidobutyl)glycine into Peptides via Fmoc-SPPS

Fmoc-N-(4-azidobutyl)glycine can be incorporated into a peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.

Workflow for Fmoc-SPPS

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

-

Coupling:

-

Prepare a solution of Fmoc-N-(4-azidobutyl)glycine (typically 3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.

-

Add the coupling solution to the resin and agitate for a specified time (e.g., 1-2 hours) to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin CuAAC Reaction

Protocol:

-

Swell the azide-containing peptidyl-resin in a suitable solvent (e.g., DMF).

-

Prepare a solution of the terminal alkyne (e.g., 5 equivalents), CuSO₄·5H₂O (e.g., 0.1 equivalents), and sodium ascorbate (e.g., 0.5 equivalents) in a mixture of DMF and water.

-

Add the solution to the resin and agitate at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, water, and dichloromethane.

-

Proceed with cleavage and purification of the modified peptide.

Solution-Phase SPAAC Reaction

Protocol:

-

Dissolve the purified azide-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a solution of the cyclooctyne-functionalized molecule (e.g., DBCO-PEG-fluorophore) in a compatible solvent (e.g., DMSO).

-

Incubate the reaction mixture at room temperature or 37°C, monitoring the reaction progress by HPLC or mass spectrometry.

-

Purify the conjugated peptide by RP-HPLC.

Applications in Drug Development and Signaling Pathway Elucidation

The ability to introduce a bioorthogonal handle into a peptide sequence opens up numerous possibilities in drug development and the study of biological systems. For instance, a bioactive peptide synthesized with Fmoc-Abg(N₃)-OH can be used to probe cellular signaling pathways.

Example Application: Investigating a Kinase Signaling Pathway

A peptide inhibitor of a specific kinase could be synthesized with an azide group. This azido-peptide could then be introduced to cells. After binding to its target kinase, the peptide can be cross-linked and then "clicked" to a reporter molecule (e.g., biotin or a fluorescent dye) via CuAAC or SPAAC. This allows for the identification and visualization of the kinase and its binding partners, providing insights into the signaling cascade.

Signaling Pathway Visualization

Caption: Probing a kinase cascade with an azido-peptide inhibitor.

Conclusion

Fmoc-N-(4-azidobutyl)glycine is a powerful tool in the arsenal of chemists and biologists. The strategic placement of the azide group provides a bioorthogonal handle that enables a vast array of chemical modifications through click chemistry. This allows for the synthesis of complex peptide conjugates, the labeling of biomolecules in living systems, and the development of novel therapeutic and diagnostic agents. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective utilization of this versatile building block in research and development.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides, a field that underpins significant advancements in drug discovery and development. Among the various methodologies, the utilization of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of α-amino groups has become the gold standard in solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its remarkable orthogonality to acid-labile side-chain protecting groups and the mild, base-mediated conditions required for its removal. This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data on reaction parameters, and a discussion of potential side reactions and mitigation strategies.

Core Principles of Fmoc Chemistry

The Fmoc group, introduced by Carpino and Han in 1972, offers a robust and versatile strategy for peptide synthesis.[1] Its chemical properties are central to the success of the Fmoc/tBu (tert-butyl) orthogonal protection scheme, which is the most common approach in modern SPPS.

Mechanism of Protection: The Fmoc group is typically introduced by reacting the free amino group of an amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[][3] Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of side reactions.[4] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.

Mechanism of Deprotection: The key advantage of the Fmoc group is its lability to basic conditions.[] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[6] The liberated DBF is scavenged by the excess amine to form a stable adduct.[6]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc protection and deprotection, as well as the occurrence of side reactions, are influenced by various factors including the choice of reagents, reaction times, and the specific amino acid sequence.

Table 1: Comparison of Common Fmoc Deprotection Reagents

| Reagent Composition | Typical Concentration | Deprotection Time | Advantages | Disadvantages | | --- | --- | --- | --- --- | | Piperidine in DMF | 20% (v/v) | 5-20 min | Well-established, effective for most sequences.[7] | Can promote aspartimide formation and racemization in sensitive sequences.[8][9] | | Piperazine in DMF/NMP | 5% (w/v) | 10-30 min | Reduced diketopiperazine and aspartimide formation.[8] | Slower deprotection kinetics compared to piperidine.[6] | | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2% (v/v) | 1-5 min | Very rapid deprotection, useful for difficult sequences.[10][11] | Non-nucleophilic, requires a scavenger for DBF; can catalyze aspartimide formation.[10][11] | | 5% Piperazine + 2% DBU in DMF | 5% (w/v) Piperazine, 2% (v/v) DBU | < 1 min | Rapid deprotection with reduced side reactions compared to DBU alone.[12][13] | Requires careful optimization for specific sequences. |

Table 2: Factors Influencing Racemization of Fmoc-Amino Acids During Coupling

| Amino Acid | Coupling Reagent | Base | Extent of Racemization | Mitigation Strategies |

| Cysteine (Cys) | HBTU/HATU | DIPEA | High | Use of additives like HOBt or Oxyma; lower coupling temperature.[14][15] |

| Histidine (His) | HBTU/HATU | DIPEA | High | Protection of the imidazole side chain; use of less basic activators.[14][15] |

| Phenylglycine (Phg) | HATU | DIPEA | Significant | Use of weaker bases like N-methylmorpholine (NMM) or collidine.[16] |

| Serine (Ser) | HATU | NMM | Low to moderate | Optimized coupling times and temperatures.[15] |

Experimental Protocols

The following are detailed methodologies for the key steps in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in dioxane or acetone.

-

Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidification: Acidify the aqueous layer to a pH of 2 with 1 M HCl.

-

Extraction: Extract the Fmoc-protected amino acid with ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Wash: Wash the resin with DMF (3 x 1-2 minutes).

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate the mixture for an initial 3 minutes, then drain the solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Monitoring: The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the filtrate.[17]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.

-

Confirmation of Free Amine: Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine, indicating complete deprotection.

Visualizing Core Processes in Fmoc Chemistry

Diagrams are essential for a clear understanding of the chemical transformations and workflows in Fmoc-based peptide synthesis.

Common Side Reactions and Mitigation

While Fmoc chemistry is highly reliable, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Diketopiperazine Formation: This is a common side reaction that can occur after the deprotection of the second amino acid, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent when proline or glycine are in the first or second position.

-

Mitigation: Using highly substituted resins (e.g., 2-chlorotrityl chloride resin), employing pre-formed dipeptides, or using alternative deprotection conditions can minimize this side reaction.[14]

-

-

Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to the formation of a five-membered succinimide ring, especially when followed by glycine, asparagine, or serine. This can lead to racemization and the formation of β-peptides.

-

Mitigation: The addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can suppress aspartimide formation.[18] Using sterically hindered side-chain protecting groups for Asp or employing backbone protection strategies are also effective.

-

-

Racemization: The activation of the carboxylic acid of the incoming Fmoc-amino acid can lead to the loss of stereochemical integrity, particularly for sensitive residues like cysteine and histidine.

Conclusion

Fmoc protecting group chemistry has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and awareness of potential side reactions are paramount for the successful synthesis of high-quality peptides. This guide provides a foundational resource for scientists and professionals working in this dynamic and impactful field, offering both the theoretical knowledge and practical protocols necessary to harness the power of Fmoc chemistry.

References

- 1. chem.uci.edu [chem.uci.edu]

- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. total-synthesis.com [total-synthesis.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. peptide.com [peptide.com]

- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. academic.oup.com [academic.oup.com]

A Technical Guide to the Application of Fmoc-Abg(N3)-OH in Peptide Nucleic Acid (PNA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Fmoc-4-azidobutanoyl-glycine (Fmoc-Abg(N3)-OH), a key building block for the synthesis of modified Peptide Nucleic Acids (PNAs). The incorporation of this azido-functionalized monomer enables the post-synthetic modification of PNA oligomers through bioorthogonal "click chemistry," opening up a wide range of applications in research, diagnostics, and therapeutics.

Introduction to this compound in PNA Synthesis

Peptide Nucleic Acids are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation.

The use of this compound in solid-phase PNA synthesis introduces a versatile chemical handle—the azide group. This allows for the covalent attachment of various functionalities to the PNA backbone after the oligomer has been assembled. This post-synthetic modification strategy is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as click chemistry. These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.[1]

The ability to introduce modifications such as fluorophores, quenchers, biotin, or therapeutic agents with high precision has made azido-modified PNAs valuable tools in various applications, including the development of diagnostic probes, targeted drug delivery systems, and advanced biomaterials.

Quantitative Data in PNA Synthesis and Modification

While comprehensive quantitative data for the synthesis of PNA oligomers specifically using this compound is not extensively tabulated in the literature, the efficiency of Fmoc-based PNA synthesis and subsequent click chemistry reactions is generally high. The following table summarizes expected outcomes based on related studies and general principles of solid-phase peptide synthesis and click chemistry.

| Parameter | Typical Value/Range | Notes |

| This compound Coupling Efficiency | >98% | Dependent on coupling reagents, reaction time, and the sequence. Monitored by Kaiser test or HPLC analysis of a cleaved aliquot. |

| Overall Yield of Azido-PNA Oligomer | 30-60% | Highly dependent on the length and sequence of the PNA. Purine-rich sequences may lead to lower yields due to aggregation. |

| Purity of Crude Azido-PNA Oligomer | 50-80% | Determined by RP-HPLC. The primary product is often accompanied by deletion sequences. |

| On-Resin CuAAC Reaction Yield | High (>90%) | The efficiency of the on-resin click reaction is generally very high, leading to a near-quantitative conversion of the azido-PNA to the clicked product. |

| Post-Synthetic (Solution) SPAAC Yield | >95% | Strain-promoted click chemistry is highly efficient and proceeds rapidly at room temperature without the need for a copper catalyst. |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a PNA sequence and its subsequent modification via click chemistry.

Solid-Phase Synthesis of Azido-Functionalized PNA

This protocol describes the manual solid-phase synthesis of a PNA oligomer containing an Abg(N3) modification using standard Fmoc/Bhoc chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

-

This compound

-

Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling Reagents:

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Capping Solution: 5% acetic anhydride, 6% 2,6-lutidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Ethanol

-

Cleavage and Deprotection Cocktail: Trifluoroacetic acid (TFA) / m-cresol (e.g., 95:5 v/v)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 3 minutes.

-

Drain and repeat the treatment for 7 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Monomer Coupling:

-

Prepare the coupling solution: Dissolve the Fmoc-PNA monomer (or this compound) (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.).

-

Add the activated monomer solution to the resin and shake for 30-60 minutes at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Capping:

-

After a successful coupling, treat the resin with the capping solution for 5 minutes to block any unreacted amino groups.

-

Wash the resin with DMF (5x).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DMF, DCM, and ethanol, and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 1.5-2 hours at room temperature.

-

Precipitate the PNA in cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and air-dry the crude product.

-

-

Purification: Purify the crude PNA by reverse-phase HPLC (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azido-PNA by MALDI-TOF mass spectrometry and analytical RP-HPLC.

Post-Synthetic Modification via On-Resin CuAAC

This protocol describes the "clicking" of an alkyne-containing molecule onto the azido-PNA while it is still attached to the solid support.

Materials:

-

Azido-PNA on resin

-

Alkyne-functionalized molecule (e.g., a fluorophore)

-

CuAAC Catalyst Solution:

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-ligand

-

-

Solvent: DMF/water mixture

Procedure:

-

Swell the azido-PNA-resin in DMF.

-

Prepare the catalyst solution by mixing CuSO4, sodium ascorbate, and THPTA in a DMF/water mixture.

-

Add the alkyne-functionalized molecule to the resin, followed by the catalyst solution.

-

Shake the reaction mixture at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF, water, and DCM.

-

Proceed with the cleavage, deprotection, and purification of the "clicked" PNA as described in the previous protocol.

Visualizations

Experimental Workflow for PNA Synthesis and Click Modification

Caption: Workflow for the synthesis and modification of an azido-PNA.

Hypothetical Signaling Pathway Investigation Using a PNA Probe

References

An In-depth Technical Guide to the Solid-Phase Synthesis of Azido-Functionalized Peptoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and a detailed experimental protocol for the synthesis of peptoids incorporating an azide functionality. The methodology leverages the robust and versatile solid-phase submonomer synthesis technique, which is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) infrastructure. The incorporation of an azido group, specifically via an N-(4-azidobutyl) side chain, furnishes the peptoid with a chemical handle for subsequent "click" chemistry modifications, enabling the creation of complex architectures, bioconjugates, and functionalized materials.

Core Principles: The Submonomer Approach

Peptoids, or N-substituted glycines, are a class of peptidomimetics that offer significant advantages over their peptide counterparts, including enhanced proteolytic stability and increased cell permeability. The most common and efficient method for their synthesis is the solid-phase "submonomer" method, first developed by Zuckermann and coworkers.[1][2] This technique is a two-step iterative cycle that adds one monomer unit at a time to a growing chain on a solid support resin.[1][3]

The two key steps in the submonomer cycle are:

-

Acylation: The secondary amine at the N-terminus of the resin-bound peptoid chain is acylated with a haloacetic acid, typically bromoacetic acid, which is activated in situ with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC). This step adds the glycine backbone unit and introduces a reactive halide.

-

Displacement (N-Alkylation): The freshly installed halide is displaced by a primary amine "submonomer" in an SN2 reaction. The choice of this primary amine dictates the structure of the side chain at that position.

This two-step cycle is repeated until the desired peptoid sequence is assembled. A key advantage of this method is the vast diversity of commercially available primary amines that can be used as submonomers, allowing for precise control over the chemical functionality of the resulting peptoid.[1][4]

To introduce an azide group, a primary amine containing an azide, such as 4-azidobutylamine, is used in the displacement step. The azide moiety is chemically stable throughout the synthesis cycles and subsequent cleavage from the resin.[5]

Synthesis Workflow and Logic

The overall process for synthesizing an azido-functionalized peptoid on a solid support, from resin preparation to final product analysis, is depicted below. The process begins with an Fmoc-protected Rink Amide resin, which yields a C-terminal amide upon cleavage—a common feature in biologically active peptides and peptoids.

Caption: Workflow for azido-peptoid synthesis.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model azido-peptoid on a 0.05 mmol scale using Rink Amide resin. All steps are performed at room temperature in a fritted syringe reaction vessel.

Materials and Reagents

| Reagent | Supplier | Typical Concentration / Amount |

| Fmoc-Rink Amide MBHA Resin | Various | 100 mg (0.5 mmol/g loading) |

| N,N-Dimethylformamide (DMF) | HPLC Grade | As needed for washing/dissolving |

| Piperidine | Reagent Grade | 20% (v/v) in DMF |

| Bromoacetic Acid | Reagent Grade | 0.6 M in DMF |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | 0.93 equivalents relative to acid |

| 4-Azidobutylamine | Custom Synthesis or Commercial | 1.0 M in NMP |

| Other Primary Amines | Various | 1.0 - 2.0 M in NMP |

| N-Methyl-2-pyrrolidone (NMP) | HPLC Grade | For dissolving amine submonomers |

| Dichloromethane (DCM) | HPLC Grade | For washing |

| Cleavage Cocktail | N/A | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Diethyl Ether (cold) | Reagent Grade | For precipitation |

Synthesis Procedure

Step A: Resin Preparation and Initial Deprotection

-

Add 100 mg of Rink Amide resin (0.05 mmol) to a 5 mL fritted syringe.

-

Swell the resin by adding 2 mL of DMF and agitating for 30 minutes. Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes to remove the Fmoc protecting group. Drain.

-

Repeat the piperidine treatment for another 7 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (2 x 2 mL) to remove all traces of piperidine.

Step B: The Submonomer Cycle (for non-azide monomers)

-

Acylation:

-

Prepare the acylation solution: Mix 1 mL of 0.6 M bromoacetic acid in DMF with 86 µL of DIC.

-

Add the solution to the resin and agitate for 30 minutes.[2]

-

Drain the reaction solution.

-

Wash the resin with DMF (5 x 2 mL).

-

-

Displacement:

-

Add 1 mL of the desired primary amine solution (1.0 M in NMP) to the resin.

-

Agitate for 60-120 minutes. Reaction time may need to be extended for less nucleophilic or sterically hindered amines.[2]

-

Drain the amine solution.

-

Wash the resin with DMF (5 x 2 mL).

-

Step C: Incorporation of the Azide Monomer

-

Acylation: Perform the acylation step exactly as described in Step B.1.

-

Azide Displacement:

-

Add 1 mL of 1.0 M 4-azidobutylamine in NMP to the resin.

-

Agitate for 90 minutes.

-

Drain the amine solution.

-

Wash the resin with DMF (5 x 2 mL).

-

Step D: Chain Elongation

-

Repeat Step B or C for each subsequent monomer in the desired sequence.

Step E: Cleavage and Deprotection

-

After the final monomer addition and wash cycle, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

-

Add 2 mL of the cleavage cocktail (95% TFA / 2.5% Water / 2.5% Triisopropylsilane) to the dry resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the cleavage solution into a collection tube.

-

Wash the resin with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.

Step F: Product Isolation and Purification

-

Concentrate the collected TFA solution under a stream of nitrogen to about 0.5 mL.

-

Add 10 mL of cold diethyl ether to precipitate the crude peptoid.

-

Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

-

Dry the resulting peptoid pellet under vacuum.

-

Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using reverse-phase HPLC (RP-HPLC).

-

Analyze the purified fractions by LC-MS or MALDI-TOF mass spectrometry to confirm the identity and purity of the azido-peptoid.

Quantitative Data and Expected Results

The submonomer synthesis method is known for its high efficiency, with coupling yields routinely exceeding 98% for each two-step cycle.[1] This allows for the synthesis of peptoid chains up to 50 residues in length with good overall yield.[1]

| Parameter | Typical Value | Notes |

| Acylation Time | 20-30 min | Generally rapid and high-yielding. |

| Displacement Time | 60-120 min | Varies based on the amine's nucleophilicity and steric bulk. Azidoalkylamines are typically unhindered and react efficiently within this timeframe. |

| Coupling Efficiency | >98% per cycle | Can be monitored using a colorimetric test (e.g., Kaiser test on a secondary amine after the displacement step, though less reliable than for primary amines). |

| Overall Crude Yield | 70-90% | Dependent on the number of cycles and sequence complexity. |

| Purity (Post-HPLC) | >95% | Typically achievable with standard RP-HPLC protocols. |

Post-Synthesis Modification: Click Chemistry

The primary utility of incorporating an azide group is to enable post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows the peptoid to be conjugated to a wide variety of molecules, including fluorophores, small molecule drugs, peptides, or biomolecules functionalized with an alkyne group.

Caption: Post-synthesis modification via click chemistry.

This powerful combination of robust peptoid synthesis and efficient click chemistry provides a modular platform for the development of novel therapeutics, diagnostic agents, and advanced materials.

References

- 1. Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Abg(N3)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Abg(N3)-OH

Fmoc-N-(4-azidobutyl)glycine, commonly abbreviated as this compound, is a specialized building block used in solid-phase peptide synthesis (SPPS). It belongs to the family of N-substituted glycine derivatives, also known as peptoids, and is particularly valuable for its azido-functionalized side chain. This azido group serves as a chemical handle for "click chemistry," a suite of powerful and versatile reactions for bioconjugation.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The azido group is stable under the conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and various coupling reagents. This orthogonality makes this compound an excellent tool for the site-specific introduction of a reactive moiety into a peptide or peptoid sequence.

The primary applications of this compound lie in the construction of peptide nucleic acids (PNAs), peptoids, and the modification of peptides to introduce labels, crosslinkers, or other functionalities.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine | [1] |

| CAS Number | 2250433-81-7 | [1] |

| Molecular Formula | C21H22N4O4 | [1] |

| Molecular Weight | 394.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C | [1] |

Core Applications and Signaling Pathways

The azido group of this compound is a versatile functional group that can participate in several bioorthogonal reactions. The two most prominent applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the field of "click chemistry" and are widely used for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and subsequent modification of the azido group using click chemistry.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS is depicted below.

Detailed Protocol for SPPS using this compound

This protocol is a representative example for the manual synthesis of a peptide containing an Abg(N3) residue on a 0.1 mmol scale.

Materials:

-

Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (or HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin (e.g., 160 mg, 0.625 mmol/g loading for 0.1 mmol scale) in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 118.3 mg), OxymaPure (3 equivalents, 0.3 mmol, 42.6 mg) in DMF.

-

Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the resin with DMF (5 x 1 min), followed by DCM (5 x 1 min), and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and analytical HPLC.

Quantitative Data (Representative):

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >99% | Monitored by Kaiser test. |

| Overall Yield (crude) | 60-80% | Dependent on peptide length and sequence. |

| Purity (after HPLC) | >95% | Dependent on purification efficiency. |

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the CuAAC reaction of an azido-peptide with an alkyne-containing molecule in solution.

Materials:

-

Azido-peptide (containing Abg(N3))

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or organic solvent (e.g., DMF/water)

Procedure:

-

Dissolve the azido-peptide and the alkyne-functionalized molecule in the chosen buffer or solvent system.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

-

In a typical reaction, combine the following in order:

-

Azido-peptide (1 equivalent)

-

Alkyne-functionalized molecule (1.1-1.5 equivalents)

-

THPTA (if used, 5 equivalents relative to copper)

-

CuSO4 (0.1-0.5 equivalents)

-

Sodium ascorbate (5-10 equivalents relative to copper)

-

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by RP-HPLC or LC-MS.

-

Upon completion, purify the peptide conjugate by RP-HPLC.

Quantitative Data (Representative):

| Parameter | Expected Value | Notes |

| Reaction Conversion | >95% | As determined by HPLC or LC-MS. |

| Isolated Yield | 70-90% | After purification. |

| Purity | >98% | After HPLC purification. |

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the SPAAC reaction between an azido-peptide and a DBCO-functionalized molecule.

Materials:

-

Azido-peptide (containing Abg(N3))

-

DBCO-functionalized molecule

-

Buffer (e.g., PBS, pH 7.4) or compatible organic solvent

Procedure:

-

Dissolve the azido-peptide and the DBCO-functionalized molecule in the chosen buffer or solvent.

-

Combine the azido-peptide (1 equivalent) with the DBCO-functionalized molecule (1.1-1.5 equivalents).

-

Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

-

Monitor the reaction progress by RP-HPLC or LC-MS.

-

Upon completion, purify the peptide conjugate by RP-HPLC.

Quantitative Data (Representative):

| Parameter | Expected Value | Notes |

| Reaction Conversion | >90% | As determined by HPLC or LC-MS. |

| Isolated Yield | 60-80% | After purification. |

| Purity | >95% | After HPLC purification. |

Conclusion

This compound is a valuable and versatile building block for peptide chemists. Its straightforward incorporation into peptide and peptoid sequences using standard Fmoc-SPPS, combined with the highly efficient and specific "click" reactions of its azido side chain, provides a powerful platform for the synthesis of complex and functionalized biomolecules. The detailed protocols and representative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Solubility of Fmoc-Abg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine (Fmoc-Abg(N3)-OH), a key building block in the synthesis of peptidomimetics and peptide nucleic acids (PNAs).[1][2] Understanding the solubility of this reagent is critical for its effective use in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the known behavior of structurally similar Fmoc-protected amino acids to provide a reliable framework for experimental design.

Core Concepts

This compound is an advanced building block utilized in "click chemistry" due to its azido group, making it valuable for the synthesis of modified peptides and nucleic acids.[1][2] The Fmoc protecting group, common in peptide synthesis, imparts a significant hydrophobic character to the molecule, which largely dictates its solubility profile.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Reference for Similar Compounds |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble (>0.5 M) | [6][7] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Highly Soluble (>0.5 M) | [4][5] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble (>0.5 M) | [4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | [8] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | [4][8] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderately Soluble | [4][8] |

| Water | H₂O | Polar Protic | Insoluble | [8][9] |

| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble | [10] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [4] |

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of this compound in a specific solvent, the following protocol is recommended.

Objective: To determine the saturation point of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (powder form)[6]

-

Selected solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of this compound.

-

Prepare a series of vials with a fixed volume of the chosen solvent.

-

-

Saturation:

-

Add increasing amounts of this compound to each vial.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

For vials containing undissolved solute, centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid.

-

-

Quantification:

-

Carefully extract a known volume of the supernatant from the centrifuged vials.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC's UV detector.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound. A standard calibration curve should be prepared beforehand.

-

-

Data Analysis:

-

The highest concentration at which no solid is visible, or the concentration determined from the supernatant of the saturated solution, is taken as the solubility.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Bot Detection [iris-biotech.de]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 6. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem® | 131669-42-6 [sigmaaldrich.cn]

- 7. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem 131669-42-6 [sigmaaldrich.com]

- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 9. openaccesspub.org [openaccesspub.org]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-Abg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the incorporation of the unnatural amino acid Fmoc-Abg(N3)-OH (Fmoc-4-(azidomethyl)benzoyl-gamma-aminobutyric acid) into synthetic peptides using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on standard Fmoc-SPPS chemistry, with special considerations for the handling and stability of the azido functional group.

Introduction

This compound is a valuable building block in peptide chemistry, enabling the site-specific introduction of an azido group. This bioorthogonal handle allows for subsequent modifications, such as "click chemistry" reactions (e.g., copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC), for the development of peptide-drug conjugates, imaging agents, and novel biomaterials. This protocol details the necessary steps for efficient incorporation of this compound into a growing peptide chain on a solid support.

Materials and Reagents

For the successful synthesis of peptides containing this compound, high-quality reagents and solvents are essential.

| Reagent/Material | Recommended Grade | Supplier Example |

| This compound | ≥98% Purity | Biorbyt, Iris Biotech |

| Rink Amide or Wang Resin | 100-200 mesh, 0.4-0.8 mmol/g loading | Sigma-Aldrich, CEM Corp. |

| Fmoc-protected Amino Acids | SPPS Grade | ChemPep, Aapptec |

| N,N-Dimethylformamide (DMF) | SPPS Grade | Thermo Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | --- |

| Piperidine | ACS Grade | --- |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | --- |

| HATU or HBTU | ≥98% | --- |

| Oxyma Pure | ≥98% | --- |

| Diisopropylcarbodiimide (DIC) | ≥98% | --- |

| Trifluoroacetic Acid (TFA) | Reagent Grade | --- |

| Triisopropylsilane (TIS) | ≥98% | --- |

| 1,2-Ethanedithiol (EDT) | ≥98% | --- |

| Diethyl Ether | Anhydrous | --- |

Experimental Protocols

The following protocols outline the key stages of incorporating this compound into a peptide sequence via manual or automated SPPS.

Resin Swelling

Proper swelling of the resin is critical for efficient synthesis.

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin.

Method A: Using HATU/HBTU

-

Prepare the activation solution:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add HATU or HBTU (3-5 equivalents).

-

Add DIPEA (6-10 equivalents).

-

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Method B: Using DIC/Oxyma

-

Prepare the activation solution:

-

Dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents).

-

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Monitoring Coupling Efficiency: A Kaiser test can be performed to ensure the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

Peptide Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes side-chain protecting groups. The choice of cleavage cocktail is critical to preserve the integrity of the azido group.[1]

Standard Cleavage Cocktail (for peptides without other sensitive residues):

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Important Consideration for Azido Group Stability:

The azido group is generally stable to TFA.[4] However, the use of certain thiol-based scavengers in the cleavage cocktail can lead to the reduction of the azide to an amine.[1] Therefore, for peptides containing this compound, it is recommended to avoid scavengers like 1,2-ethanedithiol (EDT) unless other sensitive residues (e.g., Cysteine) are present. If Cysteine is present, a cocktail such as 94% TFA, 2.5% Water, 2.5% EDT, and 1% TIS can be used, but the potential for azide reduction should be monitored.[3]

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Higher loading for shorter peptides, lower for longer sequences. |

| This compound Equivalents | 3 - 5 eq. | Relative to resin functionalization. |

| Coupling Reagent Equivalents | 3 - 5 eq. | HATU/HBTU or DIC/Oxyma. |

| Base (DIPEA) Equivalents | 6 - 10 eq. | For HATU/HBTU activation. |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |

| Deprotection Time | 2 x (5-15) min | With 20% piperidine in DMF. |

| Cleavage Time | 2 - 3 hours | At room temperature. |

Visualizations

SPPS Workflow for this compound Incorporation

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Logical Relationship of Cleavage Cocktail Components

Caption: Decision-making for cleavage cocktail components for azido-containing peptides.

References

Application Notes and Protocols for the Incorporation of Fmoc-4-(azidomethyl)-L-phenylalanine into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the successful incorporation of the non-canonical amino acid Fmoc-4-(azidomethyl)-L-phenylalanine (Fmoc-pAzMF) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc-pAzMF is a valuable building block for the introduction of a bioorthogonal azide handle into peptides, enabling subsequent modifications such as "click chemistry". This allows for the site-specific conjugation of a wide range of molecules, including fluorophores, radiolabels, and polyethylene glycol (PEG), for applications in drug development, diagnostics, and fundamental research. The protocols provided herein detail the necessary steps for efficient coupling of Fmoc-pAzMF, ensuring high incorporation yields and peptide purity.

Introduction

The site-specific modification of peptides is a powerful tool for enhancing their therapeutic properties, studying their biological function, and developing novel diagnostic agents. The incorporation of non-canonical amino acids bearing bioorthogonal functional groups, such as azides, has emerged as a key strategy to achieve this. The azide group is particularly advantageous due to its small size, metabolic stability, and its specific reactivity with alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Fmoc-4-(azidomethyl)-L-phenylalanine is a derivative of phenylalanine that contains an azidomethyl group on the phenyl ring. This modification provides a bioorthogonal handle that is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine for Fmoc deprotection and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin. This stability eliminates the need for a separate protecting group for the azide functionality, simplifying the synthesis process.

These application notes provide a comprehensive guide to the materials, equipment, and procedures required for the efficient incorporation of Fmoc-4-(azidomethyl)-L-phenylalanine into a target peptide sequence.

Chemical Properties and Handling

Fmoc-4-(azidomethyl)-L-phenylalanine

| Property | Value |

| Synonyms | Fmoc-Phe(4-CH2-N3)-OH |

| Molecular Formula | C25H22N4O4 |

| Molecular Weight | 442.47 g/mol |

| Appearance | White to off-white powder |

| Storage | Store at 2-8°C, protected from light and moisture. |

Safety Precautions: Fmoc-4-(azidomethyl)-L-phenylalanine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing Fmoc-4-(azidomethyl)-L-phenylalanine. The protocol can be adapted for use with automated peptide synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-4-(azidomethyl)-L-phenylalanine)

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

Methanol

-

Diethyl ether, cold

-

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Analytical Equipment: HPLC, Mass Spectrometer

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

Coupling of Fmoc-4-(azidomethyl)-L-phenylalanine

The following table summarizes recommended coupling conditions. For difficult couplings, a double coupling strategy is recommended.

| Parameter | Standard Coupling | Double Coupling (Recommended for pAzMF) |

| Fmoc-pAzMF | 3-5 equivalents | 2 x 3-5 equivalents |

| Coupling Reagent (e.g., HBTU) | 2.9 equivalents | 2 x 2.9 equivalents |

| Base (DIPEA) | 6 equivalents | 2 x 6 equivalents |

| Solvent | DMF | DMF |

| Reaction Time | 1-2 hours | 2 x 1-2 hours |

Protocol:

-

Dissolve Fmoc-4-(azidomethyl)-L-phenylalanine (3-5 eq.) and a suitable coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the test is positive (blue beads), repeat the coupling step (double coupling).

Chain Elongation

Repeat the Fmoc deprotection (Section 3.3) and coupling (Section 3.4) steps for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final coupling step, perform a final Fmoc deprotection as described in Section 3.3.

Peptide Cleavage and Deprotection

-

Wash the peptide-resin with DCM (3 x 1 min) and methanol (2 x 1 min) and dry under vacuum.

-

Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

-

Add the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualization of Workflows and Concepts

SPPS Cycle for Fmoc-pAzMF Incorporation

Application Notes and Protocols for Fmoc-Abg(N3)-OH Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient coupling of Fmoc-Abg(N3)-OH during solid-phase peptide synthesis (SPPS). This compound, chemically known as Fmoc-N-(4-azidobutyl)glycine, is a valuable building block for introducing an azido group into peptides and peptidomimetics.[1][2][3][4] This functional group serves as a chemical handle for subsequent modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the synthesis of complex peptide structures, conjugates, and macrocycles.[2][4]

As an N-substituted glycine derivative, this compound can introduce peptoid characteristics into a peptide backbone, potentially influencing its conformational properties and biological activity.[3] The N-alkylation may also introduce steric hindrance, requiring optimized coupling conditions for high efficiency.

Recommended Coupling Reaction Conditions

The following table summarizes recommended conditions for the coupling of this compound in Fmoc-based solid-phase peptide synthesis. The selection of reagents can be adapted based on the specific requirements of the peptide sequence and the presence of other sensitive residues.

| Parameter | Recommended Condition | Alternative Conditions | Notes |

| Resin Type | Rink Amide, Sieber Amide, or Wang resin pre-loaded with the C-terminal amino acid. | 2-Chlorotrityl chloride resin for C-terminal acids to minimize racemization. | Ensure resin is properly swelled in a suitable solvent (e.g., DMF or DCM) for at least 1 hour before use.[5] |

| Fmoc Deprotection | 20% piperidine in DMF (v/v) | 2% DBU, 2% piperidine in DMF for faster deprotection, though caution is advised with Asp-containing sequences to avoid aspartimide formation.[5] | Typically, two treatments of 5-10 minutes each are sufficient. |

| Amino Acid | 3-5 equivalents relative to resin loading | 2-10 equivalents can be used depending on the difficulty of the coupling. | |

| Coupling Reagent | 3-5 equivalents of HATU or HCTU | 3-5 equivalents of HBTU, TBTU, or DIC. DIC is a cost-effective option but may lead to the formation of insoluble urea byproducts.[5] | HATU and HCTU are generally preferred for their high efficiency, especially with sterically hindered amino acids. |

| Base | 6-10 equivalents of DIPEA or 2,4,6-collidine | N-Methylmorpholine (NMM) can also be used. | Use a non-nucleophilic base to activate the coupling reagent and neutralize the protonated amine on the resin. |

| Solvent | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF and DCM (Dichloromethane). | Ensure the use of high-purity, peptide synthesis-grade solvents. |

| Reaction Time | 1-4 hours | Can be extended to overnight for difficult couplings. | Reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. |